1,1-二苯乙烷-1,2-二醇

描述

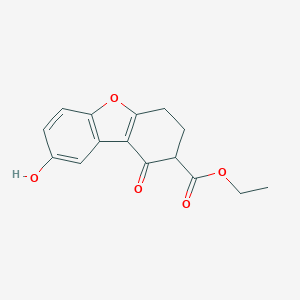

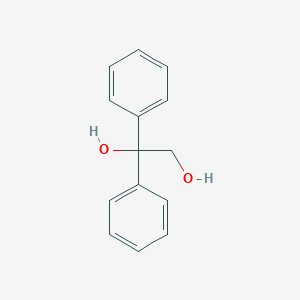

1,1-Diphenylethane-1,2-diol, also known as Benzil, is an organic compound with the formula (C6H5CO)2 . This yellow solid is one of the most common diketones .

Synthesis Analysis

The synthesis of 1,1-Diphenylethane-1,2-diol can be achieved through the reduction of benzoin with sodium borohydride . The product was identified as 1,2-diphenylethane-1,2-diol based on analysis of the reaction mechanism and comparative melting points taken from the literature .Molecular Structure Analysis

The compound’s most noteworthy structural feature is the long carbon-carbon bond of 1.54 Å, which indicates the absence of pi-bonding between the two carbonyl centers . The PhCO centers are planar, but the pair of benzoyl groups are twisted with respect to the other with a dihedral angle of 117° .Chemical Reactions Analysis

In the reduction of Benzil using sodium borohydride, three different stereochemical products could result: the meso compound or (1R, 2S)-1,2-diphenylethane-1,2-diol, or a racemic mixture of (+/-)-1,2-diphenylethane-1,2-diol .Physical and Chemical Properties Analysis

1,1-Diphenylethane-1,2-diol is a yellow solid . It has a molecular formula of C14H14O and an average mass of 198.260 Da .科学研究应用

分子结构分析

1,2-二苯乙烷的分子结构,特别是在气相中的分子结构,已得到广泛研究。这项研究对其几何参数和分子构象提供了宝贵的见解 (Shen, 1998)。

合成工艺

1,2-二苯乙烷是一种重要的有机合成中间体。各种合成工艺,包括 F - C 烷基化和苄基偶联反应,已被总结和讨论,突出了其在有机合成中的多功能性 (唐中峰,2010)。

结晶技术

对 1,2-二苯乙烷在乙醇中的冷却结晶过程的研究为高效节能的提纯方法提供了见解,这对于获得高纯度产品至关重要 (齐勇,2022)。

电子转移反应

该化合物在光化学电子转移反应中的作用,包括二聚化反应和氧化反应,已被探索,表明其在光化学过程中的潜力 (S. Mattes & S. Farid, 1986)。

与 D2 反应

1,2-二苯乙烷在高温下与 D2 反应的研究揭示了涉及自由基和原子转移过程的复杂机制,有助于我们了解复杂的有机反应 (R. Guthrie 等,1994)。

电催化应用

1,2-二苯乙烷在电子转移行为中的作用及其在电催化还原过程中的应用,导致了有价值的有机化合物的产率合成 (Kohei Hosoi 等,2011)。

立体化学表征

1,2-二芳基乙烷-1,2-二醇的合成和立体化学表征研究突出了其在为对映选择性过程创建手性控制剂方面的重要性 (M. I. Donnoli 等,2001)。

液相热解

1,2-二苯乙烷在液相中分解的动力学研究提供了对热解反应和重要副产物形成的见解 (R. Miller & S. Stein, 1981)。

生物降解研究

该化合物被特定细菌菌株(如铜绿假单胞菌)生物降解已被研究,证明了其在环境修复中的潜力 (S. Gautam & S. Suresh, 2009)。

作用机制

The mechanism of action in the synthesis of 1,1-Diphenylethane-1,2-diol involves the addition of sodium borohydride along with hydrochloric acid to the benzoin in ethanol . The double bond to the oxygen in the benzoin was attacked by the sodium borohydride so that it became a single bonded negative oxygen which was then capable of reacting with the hydrogen provided by the addition of hydrochloric acid and water .

安全和危害

属性

IUPAC Name |

1,1-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYFOQCYKRXTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339331 | |

| Record name | 1,1-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-62-3 | |

| Record name | 1,1-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 1,1-Diphenylethane-1,2-diol is formed during the photolysis of benzophenone in neutral methanol. What is the significance of this finding?

A1: The formation of 1,1-Diphenylethane-1,2-diol during benzophenone photolysis in neutral methanol, as opposed to the formation of methyl benzoate in acidified methanol, highlights the significant influence of reaction conditions on product formation. [] This emphasizes the importance of carefully controlling reaction parameters in photochemical reactions to steer the reaction towards desired products. This finding is relevant for researchers exploring photochemical synthesis and studying the reactivity of benzophenone derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)